4-(3,4-Dimethylphenoxy)-3-fluoroaniline
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Overview
Description
4-(3,4-Dimethylphenoxy)-3-fluoroaniline is an organic compound with the molecular formula C14H14FNO It is characterized by the presence of a fluorine atom, a dimethylphenoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline typically involves the following steps:
Nucleophilic Aromatic Substitution: The reaction between 3-fluoroaniline and 3,4-dimethylphenol in the presence of a base such as potassium carbonate. This reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the aniline moiety can be substituted by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(3,4-Dimethylphenoxy)-3-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or ligand in biological assays to study the interaction with various biomolecules.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the dimethylphenoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by acting as an inhibitor or activator, depending on the context of its application.
Comparison with Similar Compounds
4-(3,4-Dimethylphenoxy)aniline: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-4-(3,4-dimethylphenoxy)aniline: Positional isomer with the fluorine atom at a different position, leading to variations in reactivity and applications.
4-(3,4-Dimethylphenoxy)-2-fluoroaniline: Another positional isomer with distinct properties.
Uniqueness: 4-(3,4-Dimethylphenoxy)-3-fluoroaniline is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dimethylphenoxy)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGJJWPKIIZNMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261626 |
Source
|
Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937597-99-4 |
Source
|
Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937597-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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